Chemical and physical properties of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol
Chemical and physical properties of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol
An In-Depth Technical Guide to (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a versatile component in drug design. This guide focuses on a specific, highly functionalized derivative: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol . This molecule integrates three key structural motifs: a 3,5-disubstituted isoxazole core, a sterically influential tert-butyl group, and a conformationally rigid cyclopropylmethanol substituent.
While this compound is not widely commercialized, its structure suggests significant potential as a sophisticated building block for creating novel chemical entities for drug discovery. This technical guide synthesizes available data from structurally related compounds to provide a comprehensive overview of its chemical and physical properties, a robust and plausible synthetic pathway, its expected spectral signature, and its potential applications as a key intermediate in the development of therapeutic agents.
Section 1: Chemical and Physical Properties
This section details the calculated and inferred physicochemical properties of the molecule, providing a foundational understanding for its handling, characterization, and application in synthesis.
Structure and Identifiers
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IUPAC Name: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol
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Molecular Formula: C₁₁H₁₇NO₂
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CAS Number: A unique CAS registry number for this specific molecule is not publicly available, indicating its status as a novel or specialized research chemical.
Physicochemical Data Summary
The following properties are estimated based on the analysis of its constituent functional groups and data from analogous compounds.
| Property | Predicted Value / Description | Rationale and References |
| Molecular Weight | 195.26 g/mol | Calculated from the molecular formula C₁₁H₁₇NO₂. |
| Physical Form | White to off-white crystalline solid. | Increased molecular weight and structural rigidity compared to simpler liquid analogs suggest a solid state at STP. Related complex urea derivatives are powders or crystals. |
| Melting Point | Data not available. | Expected to be significantly higher than room temperature due to molecular symmetry and potential for intermolecular hydrogen bonding. |
| Boiling Point | Data not available. | High boiling point expected due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, and ethyl acetate. Poorly soluble in water. | The large, non-polar tert-butyl and cyclopropyl groups confer lipophilic character, while the alcohol and isoxazole moieties provide some polarity. |
| pKa | ~16-18 (for the hydroxyl proton) | Typical range for a primary alcohol, capable of acting as a weak acid. |
| LogP | > 2.0 (Estimated) | The significant hydrocarbon content (tert-butyl, cyclopropyl) suggests a preference for lipophilic environments. |
Structural Analysis and Mechanistic Insights
The molecule's chemical behavior and biological potential are derived from its unique combination of structural features:
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5-tert-Butylisoxazole Core: The tert-butyl group is a common feature in drug candidates, where its steric bulk can shield adjacent parts of the molecule from metabolic degradation, thereby increasing bioavailability and half-life. In the context of kinase inhibitors, this group often occupies a hydrophobic pocket in the enzyme's active site, contributing to high binding affinity. This specific moiety is a key component of the potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, Quizartinib (AC220), highlighting its importance in targeted cancer therapy.[3]
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Cyclopropyl Ring: This three-membered ring acts as a rigid, non-planar spacer. Unlike a flexible alkyl chain, it locks the attached isoxazole and methanol groups into a defined spatial orientation. This conformational constraint is a powerful strategy in drug design to reduce the entropic penalty of binding to a biological target.
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Primary Methanol Group (-CH₂OH): This functional group is of paramount importance for synthetic utility. It serves as a versatile handle for further chemical elaboration, acting as both a hydrogen bond donor and acceptor. It can be readily converted into a wide array of other functional groups (e.g., ethers, esters, amines, halides), enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Section 2: Proposed Synthesis and Experimental Protocol
No specific synthesis for (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol has been published. However, a chemically robust and logical pathway can be designed based on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, which is a premier method for constructing 3,5-disubstituted isoxazole rings.[4][5][6][7][8][9] The proposed five-step synthesis is outlined below.
Caption: Proposed synthetic pathway for the target molecule.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 1-(Hydroxyiminomethyl)cyclopropanecarboxylic Acid (Oxime Formation)
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To a stirred solution of 1-formylcyclopropanecarboxylic acid (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq).
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Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2 & 3: In-situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition Causality: This one-pot, two-stage process avoids the isolation of the unstable nitrile oxide intermediate. N-chlorosuccinimide (NCS) first converts the oxime to a hydroximoyl chloride, which is then dehydrochlorinated by a non-nucleophilic base like triethylamine (Et₃N) to generate the reactive 1,3-dipole.[5][9]
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Dissolve the crude oxime from Step 1 (1.0 eq) and 3,3-dimethyl-1-butyne (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of NCS (1.1 eq) in the same solvent to the mixture.
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After stirring for 15 minutes, add triethylamine (1.5 eq) dropwise, keeping the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting materials.
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Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purify the resulting crude carboxylic acid by column chromatography on silica gel.
Step 4: Reduction of Carboxylic Acid to Primary Alcohol Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting carboxylic acids to primary alcohols. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.
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In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
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Cool the suspension to 0 °C.
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Slowly add a solution of 1-(5-(tert-butyl)isoxazol-3-yl)cyclopropanecarboxylic acid (from Step 3, 1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
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Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting granular precipitate and wash it thoroughly with ethyl acetate.
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Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to yield the final target molecule, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol.
Section 3: Expected Spectral Properties
No experimental spectra for this molecule are publicly available. The following section provides predicted spectral data based on established chemical shift values for analogous structures and functional groups.[10][11][12] These predictions are crucial for the characterization and structural verification of the synthesized compound.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.15 | Singlet (s) | 1H | Isoxazole CH (at C4) |
| ~3.70 | Singlet (s) or Doublet (d) | 2H | -CH₂ OH |
| ~1.80 | Broad Singlet (br s) | 1H | -CH₂OH |
| ~1.35 | Singlet (s) | 9H | -C(CH₃ )₃ |
| ~1.20 - 1.30 | Multiplet (m) | 2H | Cyclopropyl CH₂ |
| ~0.95 - 1.05 | Multiplet (m) | 2H | Cyclopropyl CH₂ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~172.5 | Quaternary | Isoxazole C 5-tBu |
| ~160.0 | Quaternary | Isoxazole C 3-Cyclopropyl |
| ~98.5 | CH | Isoxazole C 4 |
| ~65.0 | CH₂ | -C H₂OH |
| ~32.5 | Quaternary | -C (CH₃)₃ |
| ~28.5 | CH₃ | -C(C H₃)₃ |
| ~18.0 | Quaternary | Cyclopropyl C 1 |
| ~12.0 | CH₂ | Cyclopropyl C H₂ |
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3600-3200 (broad) | O-H stretch (alcohol, hydrogen-bonded) |
| 2965, 2870 | C-H stretch (aliphatic, from t-butyl and cyclopropyl) |
| ~1610 | C=N stretch (isoxazole ring) |
| ~1460 | C=C stretch (isoxazole ring) |
| ~1040 | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry Fragmentation
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Molecular Ion (M⁺): m/z = 195.13
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Key Fragments:
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m/z = 178: Loss of -OH
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m/z = 164: Loss of -CH₂OH
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m/z = 138: Loss of tert-butyl group [M - 57]⁺
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m/z = 57: tert-Butyl cation [C(CH₃)₃]⁺ (often a base peak)
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Section 4: Applications in Drug Discovery
The true value of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol lies in its potential as a highly valuable intermediate for the synthesis of complex molecules aimed at biological targets.
A Scaffold for Kinase Inhibitor Development
The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold is the foundation of Quizartinib (AC220), a potent inhibitor of the FLT3 kinase, which is often mutated in Acute Myeloid Leukemia (AML).[3] The target molecule of this guide represents a key fragment of this pharmacophore, equipped with a versatile functional handle.
Caption: Role as a versatile synthetic building block.
The primary alcohol can be converted to an amine via a two-step process (e.g., oxidation to the aldehyde followed by reductive amination, or conversion to an azide followed by reduction). This amine can then be reacted with various substituted phenyl isocyanates to rapidly generate a library of novel N,N'-disubstituted urea derivatives for screening against FLT3 and other kinase targets. The cyclopropyl group provides a rigid, three-dimensional element that can explore different regions of a kinase binding pocket compared to more traditional flat aromatic linkers.
Section 5: Safety and Handling
While no specific Safety Data Sheet (SDS) exists for this compound, a hazard assessment can be made based on structurally related molecules. A complex urea derivative containing the 5-tert-butylisoxazole core is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.
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Recommended Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles.
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Hand Protection: Nitrile or neoprene gloves.
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Skin and Body Protection: Standard laboratory coat.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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